molecular formula C9H3N3 B3393766 2,4,6-Triethynyl-1,3,5-triazine CAS No. 501680-86-0

2,4,6-Triethynyl-1,3,5-triazine

Cat. No.: B3393766
CAS No.: 501680-86-0
M. Wt: 153.14 g/mol
InChI Key: OZRCZUZMXJGSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Triethynyl-1,3,5-triazine is a chemical compound with the molecular formula C9H3N3 It is characterized by a triazine ring substituted with ethynyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triethynyl-1,3,5-triazine typically involves the cyclotrimerization of nitriles or the reaction of cyanuric chloride with acetylene derivatives. One common method includes the reaction of cyanuric chloride with acetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triethynyl-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl groups to ethyl or other alkyl groups.

    Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alkylated triazines.

Scientific Research Applications

2,4,6-Triethynyl-1,3,5-triazine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials, due to its ability to form stable covalent bonds.

Mechanism of Action

The mechanism by which 2,4,6-Triethynyl-1,3,5-triazine exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through covalent bonding or non-covalent interactions, affecting various molecular pathways. The ethynyl groups can participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules.

Comparison with Similar Compounds

    2,4,6-Triethoxy-1,3,5-triazine: Similar triazine core but with ethoxy groups instead of ethynyl groups.

    2,4,6-Triphenyl-1,3,5-triazine: Substituted with phenyl groups, used in photoelectrochemical applications.

Uniqueness: 2,4,6-Triethynyl-1,3,5-triazine is unique due to its ethynyl groups, which provide distinct reactivity and the ability to form conjugated systems. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring high reactivity and stability.

Properties

IUPAC Name

2,4,6-triethynyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRCZUZMXJGSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=NC(=N1)C#C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609174
Record name 2,4,6-Triethynyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501680-86-0
Record name 2,4,6-Triethynyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Triethynyl-1,3,5-triazine
Reactant of Route 2
2,4,6-Triethynyl-1,3,5-triazine
Reactant of Route 3
2,4,6-Triethynyl-1,3,5-triazine
Reactant of Route 4
2,4,6-Triethynyl-1,3,5-triazine
Reactant of Route 5
Reactant of Route 5
2,4,6-Triethynyl-1,3,5-triazine
Reactant of Route 6
2,4,6-Triethynyl-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.